molecular formula C27H30ClNO5 B3653548 N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide

N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide

Cat. No.: B3653548
M. Wt: 484.0 g/mol
InChI Key: CZVGFQUJVIPFHR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a propanamide backbone

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClNO5/c1-31-23-11-7-19(15-25(23)33-3)22(20-8-12-24(32-2)26(16-20)34-4)17-27(30)29-14-13-18-5-9-21(28)10-6-18/h5-12,15-16,22H,13-14,17H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVGFQUJVIPFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride.

    Amidation Reaction: The 4-chlorophenylacetyl chloride is then reacted with 3,3-bis(3,4-dimethoxyphenyl)propanamine under basic conditions to form the desired amide.

The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The temperature is typically maintained at low to moderate levels to ensure the stability of the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide: shares similarities with other amide compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide
Reactant of Route 2
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N-[2-(4-chlorophenyl)ethyl]-3,3-bis(3,4-dimethoxyphenyl)propanamide

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